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Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B8811007

For Researchers, Scientists, and Drug Development Professionals
Introduction

Piperiacetildenafil is a chemical compound identified as an intermediate in the preparation of
pyrazolopyrimidinones.[1][2] Its structure is closely related to that of sildenafil, a well-known
phosphodiesterase type 5 (PDES) inhibitor. The key structural difference lies in the substituent
at the 5-position of the 2-ethoxyphenyl group; Piperiacetildenafil possesses a 2-(piperidin-1-
yhacetyl group in place of sildenafil's 4-methylpiperazin-1-ylsulfonyl moiety. This guide outlines
a comprehensive, proposed synthesis pathway for Piperiacetildenafil, drawing upon
established chemical principles and analogous reactions from the synthesis of sildenafil and
related compounds. The presented pathways are designed to be chemically sound and provide
a strong foundation for practical laboratory synthesis.

Chemical Structure

o |[UPAC Name: 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-
pyrazolo[4,5-d]pyrimidin-7-one[3]

e CAS Number: 147676-50-4[1][3]
e Molecular Formula: C24H31Ns0Os3

e Molecular Weight: 437.54 g/mol
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Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of Piperiacetildenafil suggests two primary strategies,
diverging at the method of coupling the pyrazolopyrimidinone core with the functionalized
phenyl ring.

Strategy A involves a late-stage functionalization of a pre-formed phenyl-pyrazolopyrimidinone
intermediate via Friedel-Crafts acylation.

Strategy B employs a modern cross-coupling approach, such as a Suzuki-Miyaura reaction, to
join the pyrazolopyrimidinone core with a pre-synthesized, functionalized phenylboronic acid
derivative. This strategy is often preferred for its high efficiency and functional group tolerance.

Synthesis Pathway and Experimental Protocols

The synthesis can be divided into three main stages:

o Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core.

» Synthesis of the Functionalized Phenyl Intermediate.

e Coupling and Final Modification.

Stage 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one
Core (Compound 4)

The initial steps for the synthesis of the core structure are well-established in the literature for
sildenafil and its analogs.

Step 1.1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1)

This step involves the condensation of a diketoester with hydrazine, followed by N-methylation
and hydrolysis.

e Protocol:

o React a suitable diketoester, such as ethyl 2,4-dioxoheptanoate, with hydrazine hydrate in
a suitable solvent like ethanol or acetic acid to form the pyrazole ring.
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o Perform regioselective N-methylation of the pyrazole nitrogen using a methylating agent
like dimethyl sulfate in the presence of a base.

o Hydrolyze the resulting ester to the carboxylic acid using a base such as sodium
hydroxide, followed by acidic workup.

Step 1.2: Nitration and Amide Formation (2)
e Protocol:
o Nitrate the pyrazole carboxylic acid (1) using a mixture of nitric acid and sulfuric acid.

o Convert the carboxylic acid group to a carboxamide by treating it with a chlorinating agent
(e.g., thionyl chloride) to form the acid chloride, followed by reaction with aqueous
ammonia.

Step 1.3: Reduction of Nitro Group (3)
e Protocol:

o Reduce the nitro group of compound (2) to an amino group. A common method is catalytic
hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or
ethyl acetate.

Step 1.4: Cyclization to form the Pyrazolopyrimidinone Core (4)
e Protocol:

o Acylate the aminopyrazole carboxamide (3) with 2-ethoxybenzoyl chloride in the presence
of a base like triethylamine or pyridine.

o Induce cyclization of the resulting amide by heating in the presence of a base, such as
potassium tert-butoxide, to form 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-
pyrazolo[4,3-d]pyrimidin-7-one (4).

Stage 2 & 3: Synthesis of Piperiacetildenafil via Two
Proposed Routes
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This route functionalizes the pre-formed core structure (4).
Step 2A.1: Friedel-Crafts Acylation (5)
e Protocol:

o Dissolve the pyrazolopyrimidinone core (4) in a suitable inert solvent, such as

dichloromethane or nitrobenzene.
o Add a Lewis acid catalyst, typically aluminum chloride (AICIs), in stoichiometric amounts.

o Slowly add bromoacetyl chloride or chloroacetyl chloride at a controlled temperature (e.g.,
0 °C) to perform the Friedel-Crafts acylation, yielding the a-halo ketone intermediate (5).
The reaction is directed to the para position of the ethoxy group due to its ortho-, para-

directing nature.
Step 3A.1: Nucleophilic Substitution with Piperidine (6 - Piperiacetildenafil)
» Protocol:
o Dissolve the a-halo ketone (5) in a solvent such as acetonitrile or tetrahydrofuran (THF).

o Add an excess of piperidine to the solution. The reaction typically proceeds at room
temperature or with gentle heating.

o A non-nucleophilic base, such as potassium carbonate or triethylamine, can be added to
scavenge the hydrohalic acid byproduct.

o After the reaction is complete, perform an agueous workup and purify the product by
column chromatography or recrystallization to obtain Piperiacetildenafil (6).

This more convergent route involves preparing the functionalized phenyl group separately and
then coupling it to a modified pyrazolopyrimidinone core.

Step 2B.1: Synthesis of 2-Ethoxy-5-(2-bromoacetyl)phenylboronic acid (9)

e Protocol:
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o Start with 4-bromo-2-ethoxytoluene (7). Perform a Friedel-Crafts acylation with acetyl
chloride and AICIs to introduce an acetyl group, yielding 1-(5-bromo-4-
ethoxyphenyl)ethanone.

o Brominate the a-carbon of the acetyl group using a brominating agent like bromine in
acetic acid or N-bromosuccinimide (NBS) with a radical initiator to form the a-bromo
ketone (8).

o Convert the aryl bromide (8) to the corresponding boronic acid (9) via a lithium-halogen
exchange using n-butyllithium followed by quenching with triisopropyl borate and
subsequent acidic hydrolysis.

Step 2B.2: Nucleophilic Substitution with Piperidine (10)
e Protocol:

o React the a-bromo ketone boronic acid (9) with piperidine in a solvent like THF or DMF.
The presence of the boronic acid may require protection or careful selection of reaction
conditions to avoid side reactions. Alternatively, this step can be performed after the
Suzuki coupling.

Step 3B.1: Halogenation of the Pyrazolopyrimidinone Core (11)
e Protocol:

o To prepare the pyrazolopyrimidinone core for Suzuki coupling, it must be halogenated.
This can be achieved by modifying the synthesis from Stage 1 to use a halogenated
benzoyl chloride in Step 1.4, or by direct halogenation of an appropriate precursor. For this
route, we would synthesize a 5-bromo- or 5-iodo-pyrazolopyrimidinone (11).

Step 3B.2: Suzuki-Miyaura Coupling (6 - Piperiacetildenafil)
e Protocol:

o Combine the halogenated pyrazolopyrimidinone (11) and the functionalized phenylboronic
acid (10) in a solvent system, typically a mixture of an organic solvent (e.g., dioxane,
toluene, or DMF) and water.
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o Add a palladium catalyst, such as Pd(PPhs)a or Pd(dppf)Clz, and a base (e.g., K2COs,
NazCOs, or KsPOa).

o Heat the reaction mixture, often under an inert atmosphere (e.g., nitrogen or argon), until
the reaction is complete as monitored by TLC or LC-MS.

o Perform an aqueous workup, extract the product with an organic solvent, and purify by
column chromatography or recrystallization to yield Piperiacetildenafil (6).

Data Presentation

The following tables summarize hypothetical quantitative data for the key reaction steps, based
on typical yields for these types of transformations found in the chemical literature.

Table 1. Summary of Yields for Synthesis Route A

. Starting Typical Yield
Step Reaction . Product
Material (%)
Friedel-Crafts
2A.1 ) Compound 4 Compound 5 60-75
Acylation
Nucleophilic Piperiacetildenafi
3A.1 o Compound 5 80-95
Substitution | (6)

Table 2: Summary of Yields for Synthesis Route B
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. Starting Typical Yield
Step Reaction . Product
Material (%)

Multi-step 4-bromo-2- 40-50 (over 3
2B.1 _ Compound 9

synthesis ethoxytoluene (7) steps)

Nucleophilic
2B.2 o Compound 9 Compound 10 80-95

Substitution

) Pyrazolopyrimidi

3B.1 Halogenation Compound 11 70-85

none precursor

Suzuki-Miyaura Compounds 10 & Piperiacetildenafi
3B.2 ) 75-90
Coupling 11 | (6)

Mandatory Visualizations

Caption: Overall synthetic workflow for Piperiacetildenafil via two distinct routes.
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Piperiacetildenafil (6)
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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